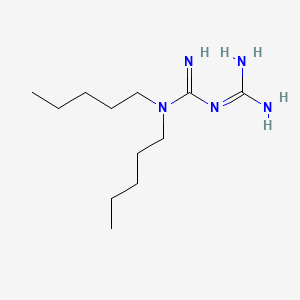
1,1-Diamylbiguanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diamylbiguanide: is an organic compound with the molecular formula C12H27N5 . It is a derivative of biguanide, characterized by the presence of two amyl (pentyl) groups attached to the nitrogen atoms of the biguanide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diamylbiguanide can be synthesized through the reaction of guanidine hydrochloride with amylamine . The reaction typically involves dissolving guanidine hydrochloride in water, followed by the addition of amylamine. The mixture is then heated under reflux conditions to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guanidine hydrochloride and amylamine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diamylbiguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both amyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biguanides with different functional groups.
Applications De Recherche Scientifique
1,1-Diamylbiguanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antidiabetic agent, similar to other biguanides like metformin.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties
Mécanisme D'action
The mechanism of action of 1,1-Diamylbiguanide involves its interaction with cellular components. It is believed to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) results in various downstream effects, including increased glucose uptake and fatty acid oxidation .
Comparaison Avec Des Composés Similaires
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Phenformin: Another biguanide derivative, previously used as an antidiabetic agent but withdrawn due to toxicity.
Buformin: Similar to metformin, used in diabetes treatment but less commonly due to safety concerns.
Uniqueness: 1,1-Diamylbiguanide is unique due to its specific amyl substitutions, which may confer distinct chemical and biological properties compared to other biguanides.
Propriétés
Numéro CAS |
101491-41-2 |
|---|---|
Formule moléculaire |
C12H27N5 |
Poids moléculaire |
241.38 g/mol |
Nom IUPAC |
3-(diaminomethylidene)-1,1-dipentylguanidine |
InChI |
InChI=1S/C12H27N5/c1-3-5-7-9-17(10-8-6-4-2)12(15)16-11(13)14/h3-10H2,1-2H3,(H5,13,14,15,16) |
Clé InChI |
ASLUEXWHMHPYQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


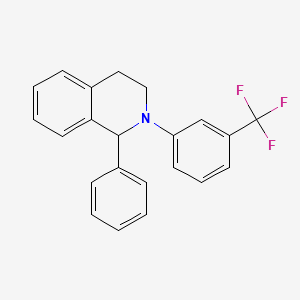
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
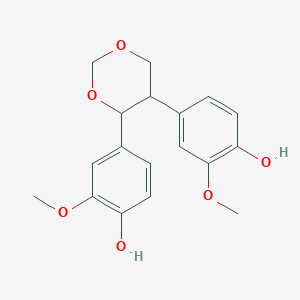

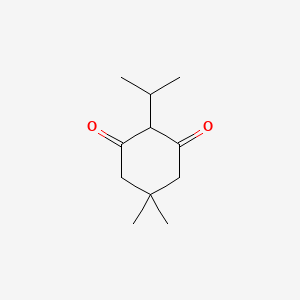
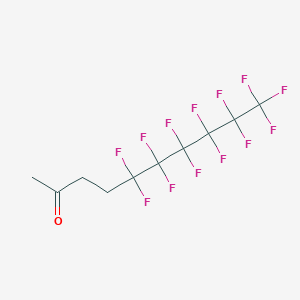
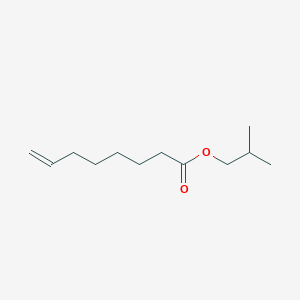
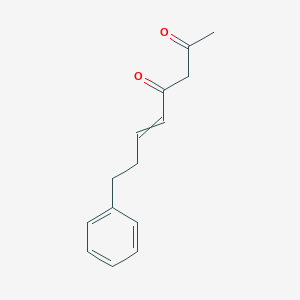
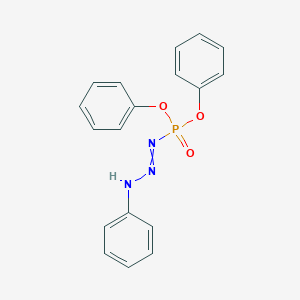
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)


